2-(Cyclohex-1-en-1-yl)ethanol
Overview
Description
“2-(Cyclohex-1-en-1-yl)ethanol” is a primary alcohol . It is also known by its IUPAC name, 2-(cyclohexen-1-yl)ethanol . It has a molecular weight of 126.2 g/mol .
Molecular Structure Analysis
The molecular formula of “2-(Cyclohex-1-en-1-yl)ethanol” is C8H14O . The InChI code is 1S/C8H14O/c9-7-6-8-4-2-1-3-5-8/h4,9H,1-3,5-7H2 . The canonical SMILES representation is C1CCC(=CC1)CCO .Physical And Chemical Properties Analysis
“2-(Cyclohex-1-en-1-yl)ethanol” has a molecular weight of 126.20 g/mol . It has a XLogP3-AA value of 1.6, indicating its lipophilicity . It has one hydrogen bond donor and one hydrogen bond acceptor . It has two rotatable bonds . Its exact mass and monoisotopic mass are 126.104465066 g/mol . Its topological polar surface area is 20.2 Ų . It has nine heavy atoms . It is a liquid at room temperature .Scientific Research Applications
Oxidation and Catalysis
- Oxidation Mechanism: The oxidation of cyclohex-2-en-1-ol, a model for allylic alcohols like 2-(Cyclohex-1-en-1-yl)ethanol, is catalyzed by P450 isoenzymes, leading to cyclohex-2-en-1-one without double bond epoxidation or C(4) hydroxylation. This involves a large primary kinetic isotope effect and a gem-diol intermediate (Bellucci et al., 1996).
Synthesis of Amino Sugars
- Conversion into Amino Sugars: 1-(2-Furyl)ethanol, structurally related to 2-(Cyclohex-1-en-1-yl)ethanol, is a precursor in the synthesis of methyl daunosaminide and related amino sugars, illustrating the use of such compounds in complex organic synthesis (Sammes & Thetford, 1988).
Chemistry of Cyclohex-2-en-1-ol
- Spectral and Structural Studies: The compound 2-(piperazin-1-yl)ethanol reacts with cyclohexene oxide, leading to the formation of complex cadmium salts, highlighting the reactivity of such compounds in forming new chemical entities (Hakimi et al., 2013).
- Hydroxylation of Protected Carboxylic Acids: Microbial hydroxylation of 2-(cyclohex-1-enyl)benzoxazole demonstrates the potential of cyclohex-1-enyl derivatives in producing chiral allylic alcohols with high enantiomeric excesses, crucial for asymmetric synthesis (Raadt et al., 2001).
Applications in Polymer Chemistry
- Polymer Chemistry: 2-(Pyridin-2-yl)ethanol, related to 2-(Cyclohex-1-en-1-yl)ethanol, serves as a protecting group for carboxylic acids in polymer chemistry, illustrating how such compounds can be instrumental in advanced polymer synthesis (Elladiou & Patrickios, 2012).
Conjugate Addition Reactions
- Asymmetric Syntheses: Chiral 2-substituted-2-cyclohexen-1-ones, related to 2-(Cyclohex-1-en-1-yl)ethanol, are used in stereoselective conjugate additions, enabling the synthesis of various 3-substituted cyclohexanone derivatives. This showcases the role of such compounds in creating optically active intermediates (Schultz & Harrington, 1991)
properties
IUPAC Name |
2-(cyclohexen-1-yl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c9-7-6-8-4-2-1-3-5-8/h4,9H,1-3,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOAZYMOJIMTMHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00280840 | |
Record name | 2-(cyclohex-1-en-1-yl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00280840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclohex-1-en-1-yl)ethanol | |
CAS RN |
3197-68-0 | |
Record name | NSC18902 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18902 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(cyclohex-1-en-1-yl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00280840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.